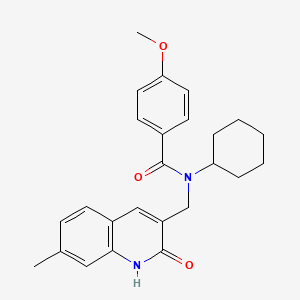
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CM-675, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the immune response. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one of the limitations of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of focus is the development of more effective formulations of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in humans.
合成方法
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzoyl chloride with N-cyclohexyl-N-methylamine to form N-cyclohexyl-N-methyl-4-methoxybenzamide. The resulting compound is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde in the presence of a catalyst to yield N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, multiple sclerosis, and neuropathic pain. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-6-4-3-5-7-21)25(29)18-10-12-22(30-2)13-11-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQASWTQVQXPLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

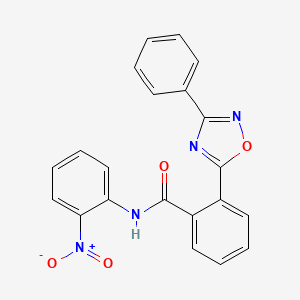
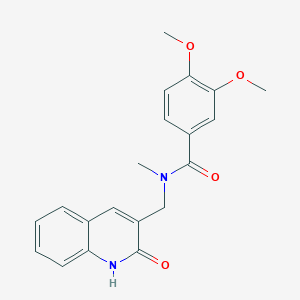

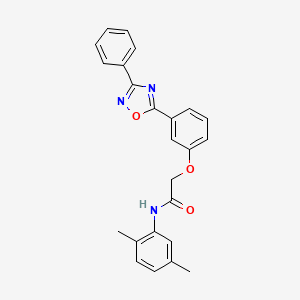


![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)


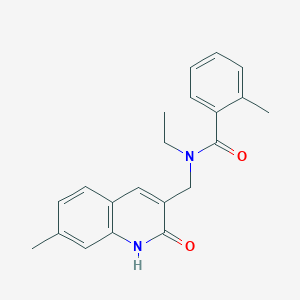
![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)
